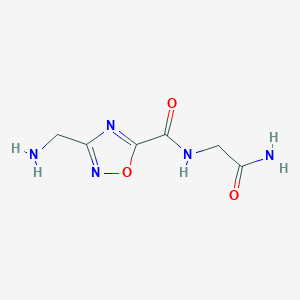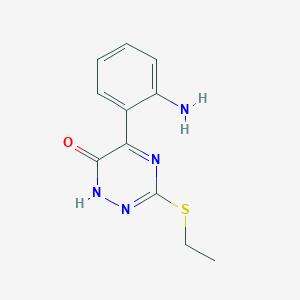
2-Amino-3,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,5-dimethylbenzenesulfonamide, also known as this compound or AMBS, is an organic compound used in the synthesis of various pharmaceuticals, as well as in the synthesis of other organic compounds. AMBS is a white crystalline solid with a melting point of 135-138 °C. It is soluble in water and slightly soluble in ethanol and ethyl acetate.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Kyosuke Kaneda (2020) explored the synthesis of novel cyclic compounds containing aminobenzenesulfonamide. This work introduced sequential Nicholas and Pauson-Khand reactions for developing unique polyheterocyclic compounds, highlighting the versatility of aminobenzenesulfonamide derivatives in organic syntheses and pharmaceutical industry applications. The study underscored the potential of these derivatives in discovering sulfonamide or sultam-based functional molecules and pharmaceuticals, emphasizing their significant role in organic chemistry and drug development Kyosuke Kaneda, 2020.
Photosensitive Protecting Groups
Amit et al. (1974) reviewed the application of photosensitive protecting groups in synthetic chemistry, including 2,4-dinitrobenzenesulfenyl, which shares structural similarities with 2-Amino-3,5-dimethylbenzenesulfonamide. This review highlighted the promise of such groups for future applications, indicating the potential for innovative uses in the synthesis and protection of sensitive compounds during chemical reactions B. Amit, U. Zehavi, A. Patchornik, 1974.
Sulfonamide-based Medicinal Chemistry
Research by He Shichao et al. (2016) on sulfonamide-based medicinal chemistry elaborated on the broad bioactive spectrum of sulfonamide derivatives following structural modifications. This comprehensive review systematically summarized recent advances in sulfonamide-based drugs, covering a wide range of applications from antimicrobial to antiepileptic agents. The study highlighted the significant development value of sulfonamide compounds in medicinal applications, underscoring the active research and potential for new drug designs He Shichao et al., 2016.
Sensors and Biosensors Development
Dinu and Apetrei (2022) discussed the development of sensors and biosensors using conducting polymers and molecularly imprinted polymers for the electrochemical detection of amino acids. This review outlined the interdisciplinary nature of sensor research and its importance in medicine, pharmacy, and environmental monitoring. The use of conducting polymers and molecularly imprinted polymers in sensors and biosensors offers improved selectivity and sensitivity, showcasing the potential for real-world applications, including quality control of medicines and disease monitoring A. Dinu, C. Apetrei, 2022.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-Amino-3,5-dimethylbenzenesulfonamide are enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthetase . Folic acid is essential for the production of DNA in bacteria .
Mode of Action
This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of dihydropteroate synthetase, it prevents PABA from participating in the reaction, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the production of DNA in bacteria, leading to their inability to replicate and ultimately causing cell death . This mechanism of action is the basis for the antibacterial properties of this compound .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication due to the disruption of DNA synthesis . This makes it effective in treating bacterial infections.
Analyse Biochimique
Biochemical Properties
2-Amino-3,5-dimethylbenzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic substitution reactions at the benzylic position, which can lead to the formation of resonance-stabilized carbocations
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and alterations in metabolic pathways . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form resonance-stabilized carbocations through nucleophilic substitution reactions at the benzylic position . These interactions can lead to the inhibition or activation of specific enzymes, resulting in changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and interactions with cellular components . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including changes in gene expression and cellular metabolism . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s participation in these pathways can influence metabolic flux and metabolite levels, leading to changes in cellular function and health . Understanding these metabolic interactions is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, which influence its localization and accumulation within cellular compartments . These interactions are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications.
Propriétés
IUPAC Name |
2-amino-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5-3-6(2)8(9)7(4-5)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTKKFDPQIXZSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)N)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1292990.png)



![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide](/img/structure/B1293001.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1293003.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide](/img/structure/B1293004.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B1293006.png)
![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B1293010.png)
![3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293011.png)


![N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine](/img/structure/B1293014.png)